D-Leucine vs. L-Leucine: Post-Onset Seizure Termination in a Mouse Model of Epilepsy
D-Leucine uniquely terminates ongoing seizure activity, a critical therapeutic feature not observed with L-Leucine. In a mouse model of epilepsy, both D- and L-leucine provided protection when administered prior to seizure induction. However, only D-leucine potently terminated seizures after their onset, showing efficacy comparable to diazepam but without sedative side effects [1].
| Evidence Dimension | Post-onset seizure termination |
|---|---|
| Target Compound Data | Potently terminated seizures even after onset; suppressed ongoing seizures at low doses, at least as effectively as diazepam. |
| Comparator Or Baseline | L-Leucine: Failed to terminate seizures after onset. |
| Quantified Difference | Qualitative, binary difference: active vs. inactive. |
| Conditions | In vivo mouse model; seizures induced by kainic acid injection or 6Hz electroshock. |
Why This Matters
This unique post-onset activity differentiates D-Leucine from L-Leucine, making it the only choice for research into acute seizure intervention.
- [1] Hartman AL, Santos P, O'Riordan KJ, et al. Potent anti-seizure effects of D-leucine. Neurobiology of Disease. 2015;82:46-53. View Source
